molecular formula C14H24N6O6S B13801951 3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid

3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid

Cat. No.: B13801951
M. Wt: 404.44 g/mol
InChI Key: OXUGZLRTAOKIEZ-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid is a complex compound that combines an indole derivative, a carbamimidoyl derivative, and sulfuric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-1H-indol-4-ol typically involves the reaction of indole derivatives with ethylenediamine under specific conditions. The preparation of 2-[carbamimidoyl(methyl)amino]acetamide involves the reaction of methylamine with cyanamide, followed by hydrolysis. The combination of these compounds with sulfuric acid is done under controlled conditions to ensure the stability of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The indole derivative may interact with serotonin receptors, influencing neurotransmission. The carbamimidoyl derivative may inhibit certain enzymes, affecting metabolic pathways. The sulfuric acid component can act as a catalyst in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H24N6O6S

Molecular Weight

404.44 g/mol

IUPAC Name

3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid

InChI

InChI=1S/C10H12N2O.C4H10N4O.H2O4S/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8;1-8(4(6)7)2-3(5)9;1-5(2,3)4/h1-3,6,12-13H,4-5,11H2;2H2,1H3,(H2,5,9)(H3,6,7);(H2,1,2,3,4)

InChI Key

OXUGZLRTAOKIEZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)N)C(=N)N.C1=CC2=C(C(=C1)O)C(=CN2)CCN.OS(=O)(=O)O

Origin of Product

United States

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